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Compound of Interest

Compound Name: 4-Isopropylphenol

Cat. No.: B134273

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-Isopropylphenol, complete with experimental protocols and data
interpretation.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Isopropylphenol (CAS No. 99-89-8).[1][2][3][4] It is intended for researchers, scientists, and
professionals in drug development who require detailed structural and analytical information
about this compound. The guide presents quantitative data in structured tables, outlines
detailed experimental methodologies, and includes a visual workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the NMR, IR, and MS data for 4-
Isopropylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.

The *H NMR spectrum of 4-Isopropylphenol provides information on the different types of
protons and their neighboring environments. The spectrum is typically run in a deuterated
solvent such as deuterochloroform (CDCIs).[1][5]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.10 Doublet 2H Ar-H (ortho to -OH)
~6.75 Doublet 2H Ar-H (meta to -OH)
~4.80 Singlet 1H Ar-OH
~2.85 Septet 1H -CH(CHs)2
~1.20 Doublet 6H -CH(CH3)2

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (6) ppm Assignment
~153.5 C-OH

~141.0 C-CH(CHs)2

~127.5 Ar-CH (ortho to -OH)
~115.0 Ar-CH (meta to -OH)
~335 -CH(CH3)2

~24.0 -CH(CHs3)2

Note: These are typical chemical shift values and can be influenced by experimental
conditions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum is often obtained on a solid sample as a KBr
disc or in a nujol mull.[1][7]
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Wavenumber (cm~?)

Intensity

Assignment

~3300-3400 Strong, Broad O-H stretch (phenolic)
~3000-3100 Medium Aromatic C-H stretch
~2850-2960 Medium Aliphatic C-H stretch

~1600, ~1500 Strong Aromatic C=C ring stretch
~1200-1300 Strong C-O stretch (phenol)

830 Strong p-disubstituted C-H bend (out-

of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron lonization (El) is a common method for the analysis of small organic

molecules.[38][9]

miz Relative Intensity (%) Assighment

136 ~30 [M]* (Molecular lon)
121 100 [M-CHs]* (Base Peak)
91 ~10 [C7H7]*

77 ~12 [CeHs]*

The molecular weight of 4-lsopropylphenol is 136.19 g/mol .[2][10] The fragmentation pattern

is characteristic of a phenol with an alkyl substituent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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e Sample Preparation: A small amount of 4-Isopropylphenol (5-10 mg) is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube. A small
amount of tetramethylsilane (TMS) can be added as an internal standard (O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used for analysis.[1][5]

* 'H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field
homogeneity. A standard one-pulse sequence is used to acquire the *H NMR spectrum. Key
parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C
NMR spectrum, which results in a spectrum of singlets for each unique carbon. A larger
number of scans is usually required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of 4-lsopropylphenol (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate
mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample compartment is first collected.
The KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is recorded. The instrument measures the interference pattern of the infrared
beam, which is then Fourier transformed to produce the IR spectrum.

o Data Processing: The final spectrum is typically displayed as percent transmittance versus
wavenumber (cm™1).
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Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the 4-Isopropylphenol sample is introduced into the
mass spectrometer, typically via a direct insertion probe for solids or after separation by gas
chromatography (GC-MS).[10] The sample is vaporized in the ion source.[9]

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion ([M]*).[8][11]

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to
produce smaller, stable ions.[9]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or magnetic sector), which separates the ions based on their mass-to-charge
ratio (m/z).[12]

Detection: The separated ions are detected by an electron multiplier, and the signal is
amplified. The instrument records the abundance of each ion at a specific m/z value.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z.[8] The most intense peak is called the base peak and is assigned a relative abundance
of 100%.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Isopropylphenol.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b134273?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isopropylphenol
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-organic-analysis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/09%3A_Separation_Purification_and_Identification_of_Organic_Compounds/9.12%3A_Mass_Spectroscopy
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-organic-analysis
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/product/b134273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition & Analysis

- - m/z Ratios,
Spectroscopic Techniques Fragmentation Pattern

Mass Spectrometry

Structural Elucidation

Sample Preparation

= . Absorption Bands Final Structure
4-Isopropylphenol g |R Spectroscopy > (Wavgnumbers) Confirmation

NMR Spectroscopy

(*H and 13C) >

Chemical Shifts,
Coupling Constants

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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